苄基-(2-氯苄基)-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

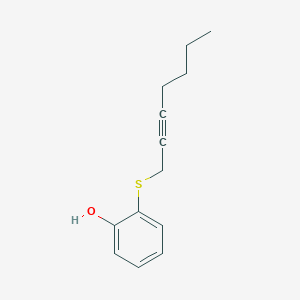

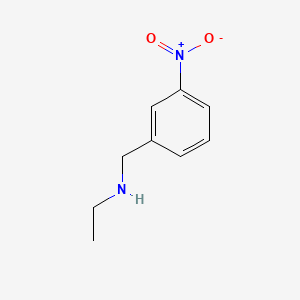

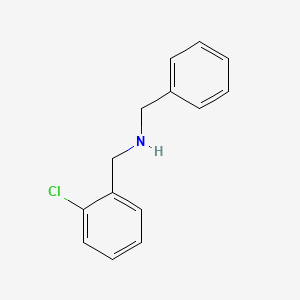

Benzyl-(2-chloro-benzyl)-amine is a chemical compound that is part of a broader class of organic compounds known for their benzhydryl motif. This motif is characterized by the presence of two benzene rings connected through a central carbon atom, which in this case is further modified by the presence of an amine group and a chloro substituent. The compound is of interest due to its potential applications in the synthesis of various heterocycles and coordination compounds, which can be useful in material science and pharmaceuticals.

Synthesis Analysis

The synthesis of functionalized benzhydrylamines, which are closely related to Benzyl-(2-chloro-benzyl)-amine, can be achieved through a two-step procedure. Initially, a Suzuki-Miyaura coupling reaction is employed between arylboronic acids and 3-chloro-3-arylacrylonitriles at a moderate temperature of 45 degrees Celsius. This reaction is versatile, allowing for a variety of boronic acids and substituted acrylonitriles to be used, leading to the formation of 3,3-diaryl-substituted acrylonitriles. These intermediates can then be converted into their corresponding Boc-protected amines through catalytic hydrogenation .

Another synthetic route involves the reaction of arenediazonium chlorides with acrolein in the presence of copper(II) chloride to obtain 3-Aryl-2-chloropropanal. This intermediate can then be used to synthesize N-Aryl-5-(R-benzyl)-1,3-thiazole-2-amines, which are structurally related to Benzyl-(2-chloro-benzyl)-amine, by reacting with aryl- and 2-pyridylthioureas .

Molecular Structure Analysis

The molecular structure of Benzyl-(2-chloro-benzyl)-amine can be inferred from related compounds. For instance, the crystal and molecular structures of similar isomeric compounds have been determined, revealing conformational differences that lead to the presence of multiple molecules in their respective crystal structures. These structures are stabilized by substantial hydrogen-bonding interactions, which are a common feature in the crystal structures of such compounds .

Chemical Reactions Analysis

Benzyl-(2-chloro-benzyl)-amine and its derivatives can participate in various chemical reactions. For example, the reaction of 2-aminobenzothiazole with 4-chlorobenzaldehyde can yield Benzothiazol-2-yl-(4-chloro-benzylidene)-amine, which can then react with selected metal ions like Co(II), Ni(II), Cu(II), and Zn(II) to form coordination complexes. These complexes are typically characterized by an octahedral structure and can be analyzed using various spectroscopic and analytical techniques .

Physical and Chemical Properties Analysis

The physical and chemical properties of Benzyl-(2-chloro-benzyl)-amine derivatives can be diverse, depending on their molecular structure and substituents. For instance, the compound [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine, which shares structural similarities, exhibits multiple possible conformers and tautomers. Its physical properties can be influenced by the medium in which it is crystallized, as seen in the formation of different crystal structures when associated with various molecules like H2O, THF, or o-aminophenol. These properties are crucial for understanding the behavior of such compounds in different environments and their potential applications .

科学研究应用

色醇 293B 和克罗马克林的合成:

- 使用氯磺酰异氰酸酯对 1,2-抗二烷氧基色满进行立体选择性胺化的反应是合成色醇 293B 和克罗马克林的关键步骤。这种方法对于医药和农用化学品至关重要 (Ma 等人,2020)。

与磺酰胺的分子间酰胺化:

- 一种有效的无过渡金属分子间苄基酰胺化与磺酰胺可以产生有价值的含氮化合物,包括胺、β-氯胺和 α-、β-氨基酯。该工艺对环境友好,对于生产各种氮化合物具有重要意义 (Fan 等人,2009)。

晶体和分子结构分析:

- 已经确定了苄基-(2-氯-6-甲基嘧啶-4-基)胺及其异构体的晶体结构。这些结构具有多个分子和层,由氢键相互作用稳定,证实了计算预测的受限旋转 (Odell 等人,2007)。

2-苯并氮杂菲衍生物的合成:

- 已经开发出一种在水中合成 2-苯并氮杂菲衍生物的一锅环保方案,突出了化学合成中一种有效且可持续的方法 (Prasad 等人,2010)。

通过铁催化合成苄胺:

- 苄胺的合成在许多药用活性化合物中至关重要,已经通过一种使用铁催化的新方法实现。这一发展为合成各种苄胺开辟了可持续的途径 (Yan 等人,2016)。

钯催化的羰基化转化:

- 已经开发出一种新的程序,使用钯作为催化剂,将苄胺直接羰基化转化为有价值的化合物,例如 2-芳基乙酸甲酯。该工艺是无添加剂的,并且在制药生产中具有影响 (Li 等人,2018)。

氮杂硼环构建块合成:

- 使用 2-氯甲基-2,1-硼氮萘作为共同的前体,合成和功能化氮杂硼环,展示了一种开发苄胺类似物的有效方法。这种方法对于创建不同的化学实体至关重要 (Molander 等人,2014)。

属性

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-phenylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPZBYLIRBRIPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-(2-chloro-benzyl)-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。